N,N'-Desethylene Ofloxacin Hydrochloride
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Overview
Description
N,N’-Desethylene Ofloxacin Hydrochloride is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the removal of ethylene groups from the parent molecule, ofloxacin. It retains the core structure of ofloxacin, which includes a fluorinated quinolone ring system, and is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of fluoroquinolone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Desethylene Ofloxacin Hydrochloride typically involves the modification of the parent compound, ofloxacin. One common method includes the reaction of ofloxacin with reagents that facilitate the removal of ethylene groups. This process often involves the use of strong acids or bases under controlled temperatures to ensure the selective removal of the ethylene groups without affecting the quinolone core .
Industrial Production Methods
Industrial production of N,N’-Desethylene Ofloxacin Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous flow reactors and automated monitoring systems .
Chemical Reactions Analysis
Types of Reactions
N,N’-Desethylene Ofloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of functional groups with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N,N’-Desethylene Ofloxacin Hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of fluoroquinolone derivatives.
Biology: Investigated for its interactions with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine: Explored for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
N,N’-Desethylene Ofloxacin Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacteria.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity .
Uniqueness
N,N’-Desethylene Ofloxacin Hydrochloride is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other fluoroquinolones. This makes it a valuable compound for research into the mechanisms of action and resistance of fluoroquinolone antibiotics .
Properties
IUPAC Name |
7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXHIUSNKPZPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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